molecular formula C9H15F3N2O B13971551 1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone

1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone

Cat. No.: B13971551
M. Wt: 224.22 g/mol
InChI Key: OIYRRZVYKXGBIX-UHFFFAOYSA-N
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Description

1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone is a compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethylamine and piperidin-1-yl ethanone under controlled conditions to achieve the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed

Scientific Research Applications

1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H15F3N2O

Molecular Weight

224.22 g/mol

IUPAC Name

1-[3-[(trifluoromethylamino)methyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C9H15F3N2O/c1-7(15)14-4-2-3-8(6-14)5-13-9(10,11)12/h8,13H,2-6H2,1H3

InChI Key

OIYRRZVYKXGBIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)CNC(F)(F)F

Origin of Product

United States

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